4-(Butylsulfonamido)phenylboronic acid
Overview
Description
4-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.11400 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3
.
Scientific Research Applications
Self-Assembled Nanorods for Imaging and Therapy
A study by Ting Li and Yang Liu (2021) showcased the development of phenylboronic acid-functionalized pyrene nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods demonstrated excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties, making them suitable for cancer cell therapy and selective analysis of sialic acids in living cells (Li & Liu, 2021).
Catalysis in Fine Chemicals Synthesis
Nadezhda A. Nemygina et al. (2016) reported on Pd-nanoparticles confined within a hollow polymeric framework acting as effective catalysts for the synthesis of fine chemicals. Their study highlighted the potential of such catalysts in selective hydrogenation and Suzuki cross-coupling reactions, which are key in the production of various chemical compounds (Nemygina et al., 2016).
Polymer Electrolyte Membranes
Research by Nanwen Li et al. (2010) focused on the development of polymer electrolyte membranes derived from new sulfone monomers with pendent sulfonic acid groups. These membranes have applications in fuel cells, showcasing improved water stability and proton conductivity, which are critical for efficient energy conversion (Li et al., 2010).
Antimicrobial Activity
M. Zareef, R. Iqbal, and M. Arfan (2008) explored the antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, derived from cyclization of 4-(substituted-phenylsulfonamido)butanoic acids. These compounds showed promising results against various microorganisms, highlighting their potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Advanced Drug Delivery Systems
Katsuhiko Sato et al. (2011) reviewed the progress in pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery. These systems, which can incorporate phenylboronic acid derivatives, offer targeted and controlled release of drugs in response to specific biological stimuli, paving the way for more effective and personalized therapies (Sato et al., 2011).
Safety and Hazards
4-(Butylsulfonamido)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-(Butylsulfonamido)phenylboronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .
Biochemical Pathways
It’s important to note that the suzuki–miyaura coupling reaction, in which this compound would be involved, is widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, could potentially influence the action of this compound.
Properties
IUPAC Name |
[4-(butylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQWMXOLYHARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674490 | |
Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-66-4 | |
Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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